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Compound of Interest

Compound Name: Cyclopropyl methyl ketone

Cat. No.: B1669517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core characteristics of cyclopropyl

ketones, a class of compounds gaining increasing attention in organic synthesis and medicinal

chemistry. Their unique structural and electronic properties, stemming from the inherent strain

of the three-membered ring, impart distinct reactivity that can be harnessed for the construction

of complex molecular architectures. This document details their synthesis, physical and

spectroscopic properties, and diverse reactivity, with a focus on quantitative data, detailed

experimental protocols, and mechanistic pathways.

Structural and Physical Properties
The defining feature of cyclopropyl ketones is the juxtaposition of a strained cyclopropane ring

with a carbonyl group. This arrangement leads to a fascinating interplay of steric and electronic

effects that govern the molecule's conformation and reactivity.

Molecular Geometry and Strain Energy
The cyclopropane ring is characterized by significant angle and torsional strain, with a total

strain energy of approximately 115 kJ/mol (27.5 kcal/mol)[1]. This high ring strain is a primary

driver for many of the characteristic reactions of cyclopropyl ketones. The bonding in the

cyclopropane ring is often described in terms of bent or "banana" bonds, which possess a

higher degree of p-character than typical C-C single bonds. This allows for electronic

conjugation with the adjacent carbonyl group.
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An electron diffraction study of cyclopropyl methyl ketone has provided precise data on its

molecular geometry.

Parameter Value

Bond Lengths (Å)

C=O 1.225 ± 0.005

C-C (ring) 1.514 ± 0.003

C-C (exocyclic) 1.485 ± 0.008

C-H (ring) 1.09 (assumed)

C-H (methyl) 1.09 (assumed)

Bond Angles (°)

∠C-C-C (ring) 60 (average)

∠C-C=O 118.5 ± 0.8

∠C-C-C (exocyclic) 119.5 ± 1.5

Data from electron diffraction study of

cyclopropyl methyl ketone.[2]

Conformational Analysis
Cyclopropyl ketones primarily exist in two planar conformations: the s-cis and s-trans isomers,

referring to the orientation of the carbonyl group relative to the cyclopropane ring.

Computational and experimental studies have shown that for cyclopropyl methyl ketone, the

s-cis conformer is the global energy minimum, being more stable than the s-trans conformer[3]

[4].

Physical Properties
The physical properties of cyclopropyl ketones are influenced by the nature of the substituent

on the carbonyl group.
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Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Boiling
Point (°C)

Density
(g/mL at
25°C)

Refractive
Index
(n20/D)

Cyclopropyl

methyl

ketone

C₅H₈O 84.12 114 0.849 1.424

Cyclopropyl

phenyl

ketone

C₁₀H₁₀O 146.19
121-123 (at

15 mmHg)
1.058 1.553

Dicyclopropyl

ketone
C₇H₁₀O 110.15 160-162 0.977 1.467

Data compiled from various sources.[5][6][7][8][9][10]

Spectroscopic Characterization
The unique structural features of cyclopropyl ketones give rise to characteristic spectroscopic

signatures.

Infrared (IR) Spectroscopy
The carbonyl (C=O) stretching frequency in cyclopropyl ketones is sensitive to conjugation with

the cyclopropane ring.

Compound C=O Stretch (cm⁻¹)

Cyclopropyl methyl ketone ~1695

Cyclopropyl phenyl ketone ~1670

Dicyclopropyl ketone ~1690

Note: The exact frequency can vary depending

on the sample phase (neat, solution) and

solvent.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The protons on the cyclopropane ring typically appear as complex multiplets in the

upfield region (δ 0.5-1.5 ppm). The methine proton adjacent to the carbonyl group is shifted

further downfield.

¹³C NMR: The carbonyl carbon signal is a key diagnostic peak. The chemical shift is influenced

by the electronic nature of the substituents.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

Cyclopropyl methyl ketone

~2.2 (s, 3H, CH₃), ~1.8 (m, 1H,

CH), ~0.9 (m, 2H, CH₂), ~0.7

(m, 2H, CH₂)

~208 (C=O), ~31 (CH₃), ~17

(CH), ~11 (CH₂)

Cyclopropyl phenyl ketone

~8.0 (m, 2H, Ar-H), ~7.5 (m,

3H, Ar-H), ~2.6 (m, 1H, CH),

~1.2 (m, 2H, CH₂), ~1.0 (m,

2H, CH₂)

~199 (C=O), ~137 (Ar-C),

~133 (Ar-CH), ~128 (Ar-CH),

~128 (Ar-CH), ~18 (CH), ~12

(CH₂)

Dicyclopropyl ketone
~1.8 (m, 2H, CH), ~0.9 (m, 8H,

CH₂)

~210 (C=O), ~17 (CH), ~11

(CH₂)

Chemical shifts are

approximate and can vary

based on the solvent and

spectrometer frequency.

Mass Spectrometry
The mass spectra of cyclopropyl ketones are characterized by fragmentation patterns involving

the cyclopropyl ring and the carbonyl group. Common fragments include the acylium ion and

fragments arising from ring opening. For cyclopropyl methyl ketone, prominent peaks are

observed at m/z 84 (M+), 69, and 43.

Reactivity of Cyclopropyl Ketones
The high ring strain and the presence of the activating carbonyl group make cyclopropyl

ketones versatile substrates for a variety of chemical transformations.
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Ring-Opening Reactions
The release of ring strain is a powerful driving force for reactions involving the cleavage of the

cyclopropane ring.

Under acidic conditions, the carbonyl oxygen is protonated, which activates the cyclopropane

ring towards nucleophilic attack and cleavage. The regioselectivity of the ring opening is

governed by the stability of the resulting carbocation intermediate. For aryl cyclopropyl ketones,

cleavage typically occurs at the bond between the carbonyl carbon and the more substituted

cyclopropyl carbon to form the most stable carbocation[11].

Aryl Cyclopropyl
Ketone Protonated KetoneH+ Carbocation

Intermediate
Ring Opening Ring-Opened ProductNu-

Click to download full resolution via product page

Caption: Acid-catalyzed ring opening of an aryl cyclopropyl ketone.

Cyclopropyl ketones can undergo reductive cleavage of the cyclopropane ring using various

reducing agents. For instance, reduction with samarium(II) iodide (SmI₂) proceeds through a

ketyl radical anion intermediate, leading to regioselective ring opening. The presence of an

electron-withdrawing group on the cyclopropane ring can facilitate this process.

Transition metals such as palladium and nickel can catalyze the ring opening of cyclopropyl

ketones. These reactions often involve oxidative addition of the C-C bond to the metal center,

followed by further transformations like cross-coupling or β-hydride elimination[11].

Cycloaddition Reactions
The conjugated system of α,β-cyclopropyl ketones can participate in cycloaddition reactions. A

notable example is the samarium(II) iodide-catalyzed formal [3+2] cycloaddition with alkenes

and alkynes. This reaction provides an efficient route to highly substituted cyclopentane and

cyclopentene derivatives[12][13][14][15][16].
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Caption: Mechanism of SmI₂-catalyzed [3+2] cycloaddition.

Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts are effective for the cross-coupling of cyclopropyl ketones with various coupling

partners, such as alkyl halides. This reaction proceeds via a ring-opening mechanism to afford

γ-alkylated ketones[17][18][19][20]. The mechanism is thought to involve the oxidative addition

of the cyclopropyl ketone to a Ni(0) species.
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Caption: Proposed mechanism for Ni-catalyzed γ-alkylation.

Experimental Protocols
Synthesis of Cyclopropyl Methyl Ketone from 5-Chloro-
2-pentanone
This procedure describes the intramolecular cyclization of 5-chloro-2-pentanone to afford

cyclopropyl methyl ketone.

Materials:

5-Chloro-2-pentanone
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Sodium hydroxide (NaOH)

Water

Diethyl ether

Potassium carbonate (K₂CO₃)

Calcium chloride (CaCl₂)

Procedure:

In a 2-L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a

dropping funnel, prepare a solution of 180 g (4.5 moles) of sodium hydroxide in 180 mL of

water.

To the stirred NaOH solution, add 361.5 g (approx. 3 moles) of crude 5-chloro-2-pentanone

over 15-20 minutes.

If the reaction mixture does not begin to boil during the addition, gently heat the flask to

initiate boiling and maintain it for 1 hour.

After 1 hour, add 370 mL of water slowly over 20 minutes and continue to heat under reflux

for an additional hour.

Arrange the apparatus for distillation and distill the water-ketone mixture until the organic

layer is no longer collected.

Saturate the aqueous layer of the distillate with potassium carbonate.

Separate the upper organic layer of cyclopropyl methyl ketone.

Extract the aqueous layer with two 150-mL portions of diethyl ether.

Combine the organic layer and the ether extracts and dry over anhydrous calcium chloride.

Remove the ether by distillation and purify the crude cyclopropyl methyl ketone by

fractional distillation.
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Nickel-Catalyzed γ-Alkylation of Cyclopropyl Phenyl
Ketone with an Alkyl Chloride
This protocol outlines a general procedure for the nickel-catalyzed cross-electrophile coupling

of an aryl cyclopropyl ketone with a non-activated primary alkyl chloride[17][18][19][20].

Materials:

Cyclopropyl phenyl ketone

Phenylpropyl chloride

NiBr₂(dme)

4,4'-dimethyl-2,2'-bipyridine (dmbpy)

Zinc powder (Zn)

Sodium iodide (NaI)

N,N-Dimethylacetamide (DMA), anhydrous

Procedure:

To an oven-dried Schlenk tube, add NiBr₂(dme) (10 mol%), dmbpy (10 mol%), Zn powder

(3.0 equiv.), and NaI (1.5 equiv.).

Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

Add cyclopropyl phenyl ketone (1.0 equiv.) and phenylpropyl chloride (1.5 equiv.) via syringe,

followed by anhydrous DMA (to achieve a suitable concentration, e.g., 0.2 M).

Stir the reaction mixture at 50 °C for 24 hours.

Upon completion, cool the reaction to room temperature and quench with a saturated

aqueous solution of NH₄Cl.

Extract the mixture with diethyl ether or ethyl acetate.
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

SmI₂-Catalyzed Formal [3+2] Cycloaddition of an Alkyl
Cyclopropyl Ketone
This procedure describes a catalytic formal [3+2] cycloaddition using SmI₂ with Sm⁰ as a co-

reductant to prevent catalyst deactivation[12][13].

Materials:

Alkyl cyclopropyl ketone

Alkene or alkyne coupling partner

Samarium(II) iodide (SmI₂) solution in THF (e.g., 0.1 M)

Samarium metal powder (Sm⁰)

Anhydrous tetrahydrofuran (THF)

Procedure:

To an oven-dried Schlenk tube under an inert atmosphere, add the alkyl cyclopropyl ketone

(1.0 equiv.) and the alkene or alkyne (3.0 equiv.).

Add samarium metal powder (15 mol%).

Add anhydrous THF to achieve the desired concentration (e.g., 0.15 M).

To the stirred mixture, add the SmI₂ solution in THF (15 mol%) via syringe.

Heat the reaction mixture at 55 °C for 4 hours.

After cooling to room temperature, open the reaction to the air and quench with a saturated

aqueous solution of Na₂S₂O₃.
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Extract the mixture with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.
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Caption: General experimental workflow for reactions involving cyclopropyl ketones.

Applications in Drug Development and Synthesis
The cyclopropyl motif is a valuable structural component in medicinal chemistry. Its

incorporation into drug candidates can lead to improved metabolic stability, enhanced potency,

and better pharmacokinetic properties. Cyclopropyl ketones serve as key intermediates in the

synthesis of various pharmaceuticals, including antiviral and anticancer agents. The unique

reactivity of the cyclopropyl ketone moiety allows for the construction of complex and diverse
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molecular scaffolds, making them powerful tools for drug discovery and development

professionals. Furthermore, their utility as versatile three-carbon synthons in organic synthesis

continues to be explored for the efficient construction of natural products and other complex

target molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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